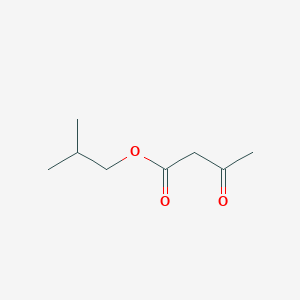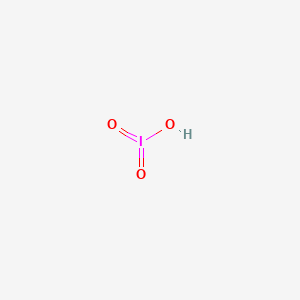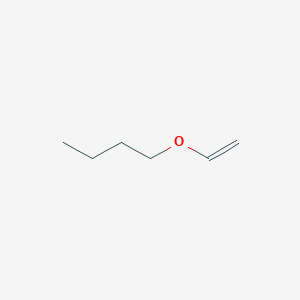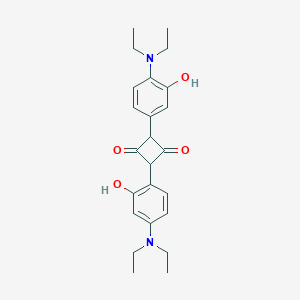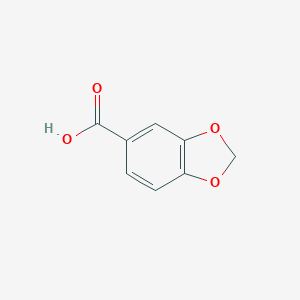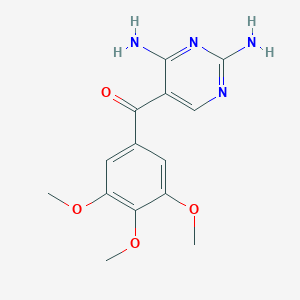
5-(3,4,5-三甲氧基苯甲酰基)-2,4-嘧啶二胺
描述
The compound you mentioned seems to be a derivative of pyrimidine, which is an aromatic heterocyclic organic compound similar to pyridine. One of its derivatives, “3,4,5-Trimethoxybenzoyl chloride”, is known and has been used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of “3,4,5-Trimethoxybenzoyl chloride”, a component of your compound, is available . It has a molecular weight of 230.64 and its linear formula is (CH3O)3C6H2COCl .
Chemical Reactions Analysis
Again, while specific reactions involving “5-(3,4,5-Trimethoxybenzoyl)-2,4-pyrimidinediamine” are not available, “3,4,5-Trimethoxybenzoyl chloride” is known to react with “4-chloro-1-butanol” in anhydrous benzene to form "4-Chlorobutyl 3,4,5-Trimethoxybenzoate" .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3,4,5-Trimethoxybenzoyl chloride” include a boiling point of 185 °C/18 mmHg, a melting point of 81-84 °C, and it should be stored at 2-8°C .
科学研究应用
Anticarcinogenic Properties
The compound 3,4,5-Trimethoxybenzoate of catechin, which shares a similar structure with our compound of interest, has shown strong antiproliferative activity against malignant melanoma cells . This suggests that “5-(3,4,5-Trimethoxybenzoyl)-2,4-pyrimidinediamine” may also have potential anticarcinogenic properties.
Interaction with Lipid Bilayers
The amphiphilic nature of the molecule suggests that the membrane could be a potential site of action . It has been found to interact with lipid bilayers, affecting their physical properties and dynamics .
Pharmacological Applications
The Trimethoxyphenyl (TMP) group, which is present in our compound, serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This group is prominently present in various research studies, demonstrating remarkable multi-activity or specific targeting .
Anti-cancer Effects
Compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Anti-bacterial and Anti-fungal Properties
Select TMP-bearing compounds have shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis .
Antiviral Activity
There have been reports on the antiviral activity of TMP-based compounds, which hold potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus .
Anti-parasitic Agents
Compounds containing the TMP pharmacophore have also demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating their potential as anti-parasitic agents .
Therapeutic Scope
These compounds have been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties, thereby expanding their therapeutic scope .
安全和危害
作用机制
Target of Action
The primary target of Keto Trimethoprim is dihydrofolate reductase (DHFR) . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, which is crucial for DNA synthesis and cell division .
Mode of Action
Keto Trimethoprim acts as an inhibitor of DHFR . By binding to the active site of the enzyme, it prevents the conversion of dihydrofolate to tetrahydrofolate, thereby disrupting DNA synthesis and cell division .
Biochemical Pathways
The inhibition of DHFR by Keto Trimethoprim affects the tetrahydrofolate synthesis pathway . This disruption leads to a decrease in the production of tetrahydrofolate, a co-factor necessary for the synthesis of purines and pyrimidines, which are the building blocks of DNA .
Pharmacokinetics
No hypotensive activity was demonstrated following intraperitoneal administration to renal hypertensive rats . This suggests that the route of administration may significantly impact the bioavailability and efficacy of the compound .
Result of Action
The inhibition of DHFR and the subsequent disruption of DNA synthesis result in the prevention of cell division . This makes Keto Trimethoprim potentially useful in the treatment of conditions characterized by rapid cell division, such as cancer .
Action Environment
The action, efficacy, and stability of Keto Trimethoprim can be influenced by various environmental factors. For instance, the amphiphilic nature of the molecule suggests that the membrane could be a potential site of action . The molecule is embedded into the phosphatidylserine bilayers, where it perturbs the thermotropic gel to liquid crystalline phase transition . This interaction with lipid bilayers could potentially affect the functioning of the membrane .
属性
IUPAC Name |
(2,4-diaminopyrimidin-5-yl)-(3,4,5-trimethoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4/c1-20-9-4-7(5-10(21-2)12(9)22-3)11(19)8-6-17-14(16)18-13(8)15/h4-6H,1-3H3,(H4,15,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAAPPIKAFNZRLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C2=CN=C(N=C2N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601017795 | |
| Record name | (2,4-diaminopyrimidin-5-yl)(3,4,5-trimethoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4,5-Trimethoxybenzoyl)-2,4-pyrimidinediamine | |
CAS RN |
30806-86-1 | |
| Record name | RO-20-0570/002 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030806861 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2,4-diaminopyrimidin-5-yl)(3,4,5-trimethoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RO-20-0570/002 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P56X2RU9WP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



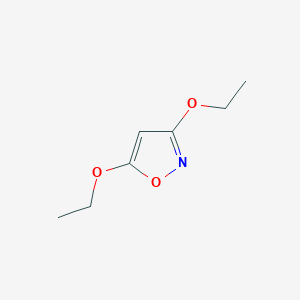
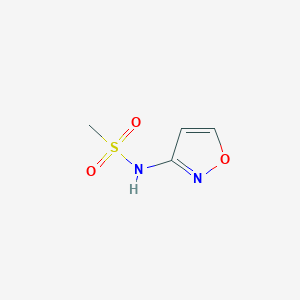
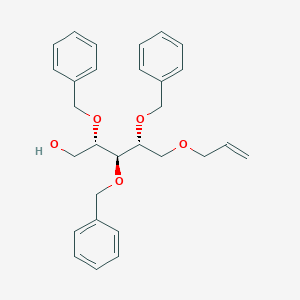
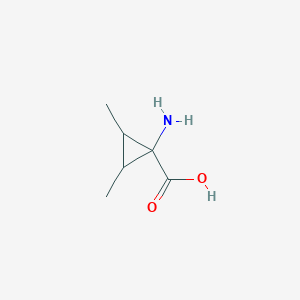
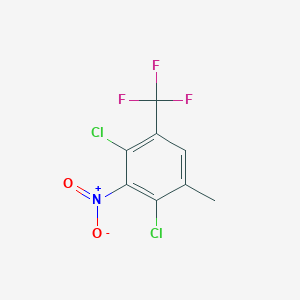

![2-(4-Bromophenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B46458.png)
